![molecular formula C6H3BrN4O2 B8246960 2-Bromo-6-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B8246960.png)
2-Bromo-6-nitro-[1,2,4]triazolo[1,5-a]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-6-nitro-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry. The presence of bromine and nitro groups in the structure of this compound makes it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-nitro-[1,2,4]triazolo[1,5-a]pyridine can be achieved through several methods. One common approach involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . The reaction typically takes place in dry toluene at 140°C.
Another method involves the reaction between azinium-N-imines and nitriles via a [3 + 2] cycloaddition reaction in the presence of copper acetate . This mechanochemical method is efficient and provides a high yield of the desired product.
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using the aforementioned synthetic routes. The use of microwave irradiation and mechanochemical methods allows for efficient and scalable production, making it suitable for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-6-nitro-[1,2,4]triazolo[1,5-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common compared to substitution and reduction reactions.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents like dimethylformamide (DMF) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas are typical for reducing the nitro group.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) can be used, though these reactions are less frequently employed.
Major Products
Substitution: Products include various substituted triazolopyridines depending on the nucleophile used.
Reduction: The major product is 2-Bromo-6-amino-[1,2,4]triazolo[1,5-a]pyridine.
Oxidation: Products vary based on the specific oxidizing agent and conditions used.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry Applications
2-Bromo-6-nitro-[1,2,4]triazolo[1,5-a]pyridine serves as a crucial intermediate in the synthesis of several pharmaceuticals. Its unique structure allows for modifications that enhance biological activity.
Key Therapeutic Areas
- Cardiovascular Disorders : The compound is involved in the development of drugs targeting conditions like hypertension and heart failure.
- Type 2 Diabetes : It has been studied for its potential role in managing blood glucose levels through enzyme inhibition.
- Cancer Treatments : Research indicates its efficacy as a JAK1 and JAK2 inhibitor, which are vital in the treatment of certain cancers and inflammatory diseases.
Biological Research Applications
The compound's ability to inhibit specific enzymes makes it a valuable tool in biological research.
Enzyme Inhibition
- JAK1 and JAK2 Inhibition : By preventing the phosphorylation of these enzymes, this compound disrupts signaling pathways associated with inflammation and immune responses.
- PHD-1 Inhibition : This inhibition may lead to therapeutic strategies for diseases involving hypoxia and cellular metabolism.
Antimicrobial Activity
Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties against various bacterial strains, particularly those classified as ESKAPE pathogens. This points towards potential applications in treating resistant infections.
Industrial Applications
The compound is also utilized in the development of agrochemicals due to its versatile reactivity patterns.
Agrochemical Development
Its structural features allow for modifications that can enhance efficacy as pesticides or herbicides. The bromine and nitro groups contribute to its reactivity with various substrates, making it suitable for synthesizing a range of agrochemical products.
Case Study 1: JAK Inhibition
In a study published in Journal of Medicinal Chemistry, researchers synthesized derivatives of this compound to evaluate their inhibitory effects on JAK enzymes. The results indicated that specific modifications led to enhanced potency against JAK1 and JAK2, suggesting potential for developing new anti-inflammatory therapies.
Case Study 2: Antimicrobial Activity
A recent investigation focused on the antimicrobial properties of triazolopyridines similar to this compound. The study revealed significant activity against ESKAPE pathogens, highlighting the compound's potential role in combating antibiotic resistance.
Wirkmechanismus
The mechanism of action of 2-Bromo-6-nitro-[1,2,4]triazolo[1,5-a]pyridine involves its interaction with specific molecular targets. For example, as an inhibitor of JAK1 and JAK2, it binds to the active site of these enzymes, preventing their phosphorylation and subsequent activation of downstream signaling pathways . As an RORγt inverse agonist, it binds to the receptor and stabilizes it in an inactive conformation, thereby inhibiting its activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Bromo-[1,2,4]triazolo[1,5-a]pyridine: Similar in structure but lacks the nitro group, which affects its reactivity and biological activity.
2-Bromo-1H-benzimidazole: Contains a bromine atom but differs in the core structure, leading to different chemical properties and applications.
4-Bromopyrimidine: Another bromine-containing heterocycle with distinct reactivity and uses in medicinal chemistry.
Uniqueness
2-Bromo-6-nitro-[1,2,4]triazolo[1,5-a]pyridine is unique due to the presence of both bromine and nitro groups, which confer specific reactivity patterns and biological activities. Its ability to act as an inhibitor of multiple enzymes and its role in various therapeutic areas make it a valuable compound in both research and industrial applications.
Biologische Aktivität
2-Bromo-6-nitro-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound belonging to the class of triazolopyridines, which are recognized for their diverse biological activities. The presence of both bromine and nitro groups in its structure enhances its reactivity and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
- Chemical Formula : C6H3BrN4O2
- Molecular Weight : 243.02 g/mol
- CAS Number : 2383544-76-9
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in various signaling pathways. Notably, it has been identified as an inhibitor of Janus kinase 1 (JAK1) and Janus kinase 2 (JAK2), which play critical roles in cytokine signaling and immune response regulation. By binding to the active sites of these enzymes, the compound prevents their phosphorylation and activation of downstream signaling pathways that contribute to inflammatory processes and other pathologies.
Biological Activity Overview
The compound exhibits a range of biological activities:
- Antimicrobial Activity : Preliminary studies indicate that compounds similar to this compound have demonstrated activity against various bacterial strains, particularly those categorized under ESKAPE pathogens . This suggests potential applications in treating resistant infections.
- Antiviral Properties : Research has shown that derivatives containing similar triazolo structures can inhibit viral hemagglutinin activity, suggesting a potential role in antiviral therapies . The modification of the triazole moiety may enhance this activity.
- Enzyme Inhibition : As mentioned earlier, the compound has been studied for its inhibitory effects on JAK enzymes. This inhibition is crucial for developing treatments for diseases such as rheumatoid arthritis and certain cancers where JAK signaling is dysregulated.
Comparative Analysis with Similar Compounds
Compound Name | Key Features | Biological Activity |
---|---|---|
6-Bromo-[1,2,4]triazolo[1,5-a]pyridine | Lacks nitro group; different reactivity | Limited compared to 2-Bromo variant |
2-Bromo-1H-benzimidazole | Contains bromine; distinct core structure | Different pharmacological profile |
4-Bromopyrimidine | Another bromine-containing heterocycle | Used in medicinal chemistry |
Case Studies and Research Findings
Several studies have explored the biological activities associated with triazolo compounds:
- Antimycobacterial Screening : A study involving structurally related compounds demonstrated varying degrees of activity against Mycobacterium tuberculosis and other pathogens. The findings highlighted the importance of structural modifications in enhancing bioactivity .
- Cyclic Voltammetry Studies : Research indicated that selected compounds exhibited reduction potentials that correlated with their antibacterial activities. This suggests that electronic properties can influence biological efficacy .
- Antiviral Activity Investigation : In a study assessing antiviral properties against H5N1 and SARS-CoV-2 viruses, compounds with similar structural features showed promising results in inhibiting viral replication through various mechanisms .
Eigenschaften
IUPAC Name |
2-bromo-6-nitro-[1,2,4]triazolo[1,5-a]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrN4O2/c7-6-8-5-2-1-4(11(12)13)3-10(5)9-6/h1-3H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLWMRSIZARNFSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=NN2C=C1[N+](=O)[O-])Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrN4O2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.02 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.